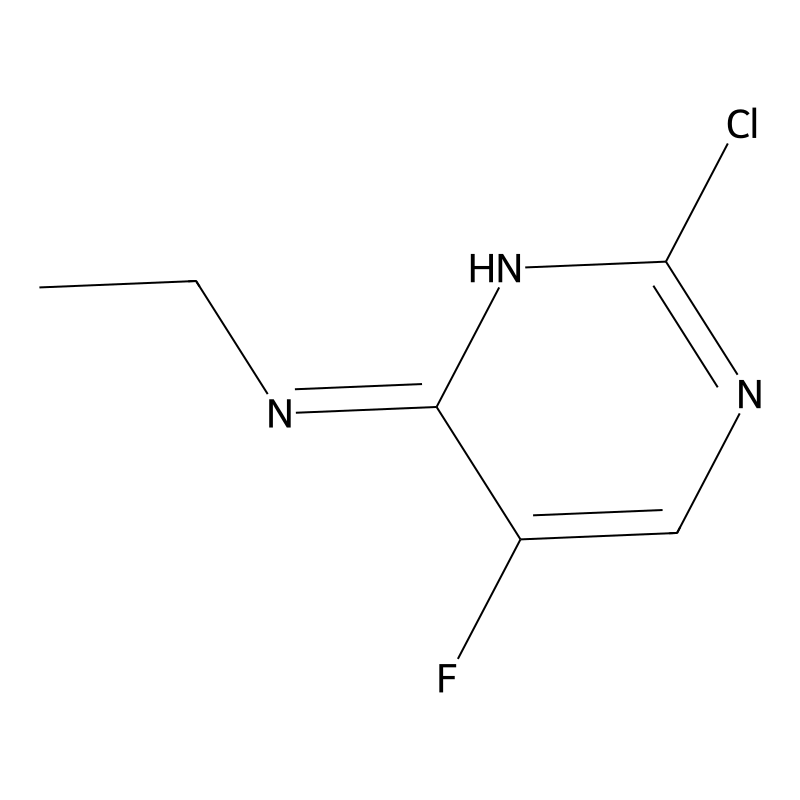

2-chloro-N-ethyl-5-fluoropyrimidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Preparation of 5-fluoro-2-amino pyrimidines

Scientific Field: Organic Chemistry

Summary of Application: 2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines.

Methods of Application: This involves reacting 2-Chloro-5-fluoropyrimidine with various amines in the presence of K2CO3, via a C-N bond forming reaction.

Synthesis of Benzamide Scaffolds

Scientific Field: Medicinal Chemistry

Summary of Application: 2-Chloro-5-fluoropyrimidine can be used to synthesize 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, an intermediate used in the synthesis of benzamide scaffolds.

Synthesis of JAK2 Kinase Inhibitors

Summary of Application: 2-Chloro-5-fluoropyrimidine can be used to synthesize 5-fluoro-2-cyano pyrimidine, a key intermediate used for the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine.

Preparation of Anticancer Agents

Summary of Application: 2-Chloro-5-fluoropyrimidine is used to prepare 2,4-disubstituted-5-fluoropyrimidine, a biologically active molecule seen in anticancer agents like 5-fluorouracil.

Synthesis of Pyrimidinamine Derivatives

Summary of Application: Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity.

Results or Outcomes: The new compounds showed excellent fungicidal activity.

Synthesis of 2,4-Disubstituted-5-Fluoropyrimidine

2-Chloro-N-ethyl-5-fluoropyrimidin-4-amine is a synthetic compound characterized by its unique structural features, which include a pyrimidine ring substituted with chlorine and fluorine atoms, as well as an ethyl amine group. Its molecular formula is with a molecular weight of approximately 187.60 g/mol. The presence of the halogen substituents contributes to its biological activity and potential applications in pharmaceuticals, particularly in the development of anticancer agents and herbicides.

The chemical reactivity of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine is influenced by the presence of the chlorine and fluorine atoms. Key reactions include:

- Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of new derivatives.

- Amine Reactions: The amine group can participate in reactions such as acylation or alkylation, allowing for further functionalization.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds.

These reactions are pivotal for synthesizing derivatives that may exhibit enhanced biological properties.

2-Chloro-N-ethyl-5-fluoropyrimidin-4-amine has shown promising biological activities, particularly in the realm of oncology. Its structural similarity to other fluoropyrimidines suggests potential antitumor effects. Studies indicate that compounds containing fluorinated pyrimidines often exhibit significant cytotoxicity against various cancer cell lines due to their ability to interfere with DNA synthesis and repair mechanisms . Additionally, its derivatives have been explored for herbicidal properties, making it relevant in agricultural applications .

Several synthesis methods have been reported for 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine:

- Starting from 2-Chloro-5-fluoropyrimidine: This method involves reacting 2-chloro-5-fluoropyrimidine with ethyl amine under controlled conditions to yield the desired compound.

- Multi-step Synthesis: A more complex route may involve multiple steps, including the introduction of the chloro and fluoro groups followed by amination reactions .

- Use of Catalysts: Catalytic methods can enhance yields and selectivity during synthesis, particularly when using transition metal catalysts for nucleophilic substitution reactions.

The applications of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine span both medicinal and agricultural fields:

- Pharmaceuticals: It serves as a precursor for developing anticancer drugs targeting specific pathways in tumor cells.

- Herbicides: Its derivatives are being studied for use in herbicides, providing effective solutions for weed management in agriculture.

- Research: It is utilized in research settings to explore structure-activity relationships within fluorinated pyrimidines.

Interaction studies focus on the compound's behavior in biological systems:

- Protein Binding: Investigations into how 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine binds to target proteins can provide insights into its mechanism of action.

- Synergistic Effects: Studies examining its combination with other therapeutic agents may reveal synergistic effects that enhance its efficacy against cancer cells or pests .

- Metabolic Pathways: Understanding how this compound is metabolized within organisms can inform its safety profile and therapeutic window.

Several compounds share structural similarities with 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-2-chloro-5-fluoropyrimidine | Contains amino group at position 4 | Antitumor activity |

| 5-Fluoro-uracil | Pyrimidine base with fluorine | Anticancer agent |

| N-(2-Chloro-5-fluoro-pyrimidinyl) | Substituted at nitrogen with various groups | Potential herbicide |

The uniqueness of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine lies in its specific substitution pattern, which may confer distinct biological properties compared to these similar compounds.

The discovery of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine is rooted in the broader exploration of fluorinated pyrimidines, which began with the synthesis of 5-fluorouracil (5-FU) in 1957. Early research into pyrimidine analogs revealed that substitutions at specific positions could enhance biological activity and metabolic stability. For instance, the introduction of fluorine at the 5-position of uracil marked a breakthrough in anticancer drug development. Building on this foundation, chemists later investigated halogen and alkylamine substitutions to optimize pharmacokinetic properties.

The specific synthesis of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine emerged from efforts to combine halogenation and alkylation strategies. Chlorine at the 2-position and fluorine at the 5-position were selected to modulate electronic effects and hydrogen-bonding capabilities, while the N-ethyl group at the 4-position aimed to improve solubility and bioavailability. This compound represents a strategic evolution from earlier pyrimidine derivatives like tegafur (FT) and 5-chloro-2,4-dihydroxypyridine (CDHP), which were pivotal in developing oral chemotherapeutic agents.

Significance in Heterocyclic Chemistry

Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at the 1- and 3-positions, serving as foundational scaffolds in nucleic acids and bioactive molecules. The substitution pattern of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine places it within a specialized subclass of dihalogenated aminopyrimidines, where electronic and steric effects are finely tuned for synthetic utility.

- Electron-Withdrawing Effects: The chlorine and fluorine atoms at the 2- and 5-positions create electron-deficient aromatic systems, enhancing reactivity toward nucleophilic substitution. This property is critical for further functionalization in drug synthesis.

- Steric and Solubility Contributions: The N-ethyl group introduces moderate steric bulk while improving lipid solubility, facilitating membrane permeability in bioactive molecules.

Comparative studies with simpler pyrimidines, such as cytosine and uracil, underscore the enhanced stability and versatility of this derivative under physiological conditions.

Role as a Synthetic Intermediate in Pharmaceutical Research

2-Chloro-N-ethyl-5-fluoropyrimidin-4-amine serves as a key building block in constructing complex therapeutic agents. Its synthetic utility stems from three reactive sites:

- Chlorine at C2: Susceptible to nucleophilic displacement, enabling coupling with amines, alcohols, or thiols.

- Fluorine at C5: A poor leaving group that stabilizes the ring against hydrolysis, directing modifications to other positions.

- Ethylamine at C4: Provides a handle for further alkylation or acylation reactions.

A representative synthesis pathway involves:

- Starting Material: 2,4-Dichloro-5-fluoropyrimidine, which undergoes selective amination at the 4-position with ethylamine.

- Optimization: Reaction conditions (e.g., temperature, solvent polarity) are adjusted to minimize di-substitution and byproducts.

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Selective Amination at C4 | Ethylamine, DMF, 80°C | 72 | |

| Purification | Column chromatography | 95 |

This intermediate has been employed in synthesizing kinase inhibitors and antiviral agents, where its halogen and amine groups enable precise targeting of enzymatic active sites.

Structure-Based Classification within Pyrimidine Derivatives

The compound belongs to the 2,5-dihalogenated-4-aminopyrimidine family, distinguished by:

- Substituent Positions: Halogens at C2 and C5, an amine at C4.

- Electronic Configuration: The electron-withdrawing halogens reduce electron density at C4 and C6, directing electrophilic attacks to C6.

Comparative analysis with related derivatives:

The N-ethyl group confers distinct advantages over methyl or hydrogen analogs, including reduced renal clearance and enhanced metabolic stability.

From 2-Chloro-5-Fluoropyrimidine

2-Chloro-5-fluoropyrimidine (CAS 62802-42-0) serves as a key precursor due to its electron-deficient aromatic ring, which enhances reactivity at the 4-position. The fluorine atom at position 5 stabilizes the intermediate via electron-withdrawing effects, while the chlorine at position 2 acts as a leaving group. In a typical reaction, 2-chloro-5-fluoropyrimidine undergoes amination at the 4-position using ethylamine in the presence of a base such as potassium carbonate (K₂CO₃) [3]. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the amine attacks the activated 4-position, displacing chloride. Yields typically exceed 70% under optimized conditions (Table 1).

Table 1: Reaction Conditions for 4-Amination of 2-Chloro-5-Fluoropyrimidine

| Precursor | Amine | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 2-Chloro-5-fluoropyrimidine | Ethylamine | K₂CO₃ | DMF | 80°C | 75% |

The regioselectivity arises from the para-directing influence of the fluorine atom, which activates the 4-position for substitution [1] [3].

From 2,4-Dichloro-5-Fluoropyrimidine

2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1) offers a dual-substitution pathway, enabling sequential functionalization. Industrial-scale synthesis of this precursor involves treating 5-fluoropyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline as a catalyst. The reaction proceeds at 100°C under nitrogen, achieving >95% conversion to 2,4-dichloro-5-fluoropyrimidine [2] [5]. Subsequent selective amination at the 4-position is achieved using ethylamine in dichloromethane, leaving the 2-chloro group intact for further modifications.

Key Industrial Process Steps [2]:

- Chlorination: 5-Fluoropyrimidine-2,4-diol (525 kg) reacts with POCl₃ (1545 kg) and N,N-dimethylaniline (980 kg) at 100°C.

- Workup: The mixture is quenched with water, and the product is extracted into dichloromethane.

- Distillation: The solvent is removed under reduced pressure to yield a 50% w/w solution of 2,4-dichloro-5-fluoropyrimidine.

Nucleophilic Substitution Approaches

Reaction with Ethylamine

Ethylamine reacts with 2,4-dichloro-5-fluoropyrimidine in a regioselective manner, preferentially substituting the 4-chloro group due to steric and electronic factors. The 4-position is less hindered compared to the 2-position, and the adjacent fluorine atom further activates this site. Reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, with yields ranging from 70–85% [3].

Regioselectivity Considerations in Substitution Reactions

Regioselectivity in pyrimidine systems is governed by:

- Electronic Effects: Electron-withdrawing groups (e.g., fluorine) activate para and meta positions for SNAr.

- Steric Factors: Bulky substituents adjacent to reaction sites hinder substitution.

In 2,4-dichloro-5-fluoropyrimidine, the 4-position is favored due to reduced steric hindrance and enhanced activation by the fluorine atom [1] [5]. Computational studies suggest the 4-position’s partial positive charge is 15% higher than the 2-position, rationalizing the selectivity [3].

Scale-up Strategies and Industrial Production

Large-scale synthesis requires optimizing cost, safety, and yield. Key strategies include:

- Continuous Flow Reactors: Minimize thermal degradation during chlorination steps [2].

- Solvent Recovery: Dichloromethane is distilled and reused, reducing waste.

- Catalyst Recycling: N,N-dimethylaniline is recovered via acid-base extraction [2].

Table 2: Industrial-Scale Reaction Parameters

| Parameter | Value |

|---|---|

| Batch Size | 525 kg (starting material) |

| Reaction Time | 13 hours |

| Yield | 95% |

| Purity | >98% |

Alternative Synthetic Pathways

Alternative routes include:

- Cyano Intermediate Route: 2-Chloro-5-fluoropyrimidine is converted to 5-fluoro-2-cyano pyrimidine via Rosenmund-von Braun reaction, followed by reduction to the amine [3].

- Cross-Coupling Reactions: Palladium-catalyzed coupling of 2-chloro-5-fluoropyrimidine with ethylamine derivatives, though this method is less common due to catalyst costs [4].

Green Chemistry Approaches

Emerging methods prioritize sustainability:

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, improving energy efficiency [4].

- Aqueous Reaction Media: Replaces dichloromethane with water-surfactant systems, though yields drop to ~60% [4].

- Biocatalysis: Enzymatic amination using transaminases, currently in exploratory stages [4].

Table 3: Comparison of Green Chemistry Methods

| Method | Solvent | Temperature | Yield |

|---|---|---|---|

| Microwave-Assisted | Ethanol | 100°C | 78% |

| Aqueous Media | Water | 80°C | 62% |

| Biocatalysis | Buffer | 37°C | 45% |

C-2 Position Reactivity

The C-2 position of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine exhibits exceptional reactivity toward nucleophilic aromatic substitution reactions [2] [3]. This enhanced reactivity stems from the electron-deficient nature of the pyrimidine ring system, which is further activated by the presence of multiple electron-withdrawing substituents including the chlorine atom at C-2 and the fluorine atom at C-5.

The mechanism of nucleophilic substitution at the C-2 position follows the classical addition-elimination pathway (SNAr mechanism). The initial nucleophilic attack occurs at the electron-deficient C-2 carbon, forming a Meisenheimer complex intermediate. The negative charge in this intermediate is stabilized by delocalization across the pyrimidine ring, particularly through resonance with the nitrogen atoms at positions 1 and 3 [3] [4]. The subsequent elimination of the chloride ion restores aromaticity, driving the reaction to completion.

Table 1: C-2 Position Reactivity Parameters

| Reaction Type | Mechanism | Typical Conditions | Yield Range (%) | Common Reagents |

|---|---|---|---|---|

| Nucleophilic Substitution | SN2 | Base catalyzed | 60-95 | K2CO3, Et3N |

| Electron Withdrawing Effect | π-deficient ring activation | Electron poor pyrimidine | Enhanced | NO2, CF3, Cl |

| Leaving Group Reactivity | Cl- displacement | Good leaving group | High | Primary/secondary amines |

| Temperature Range | Variable | 25-150°C | 70-90 | DMF, DMSO |

The selectivity for nucleophilic attack at the C-2 position over other ring positions is governed by several factors. The presence of the fluorine atom at C-5 creates an asymmetric electronic environment, with the C-2 position being more electrophilic than C-4 due to the cumulative electron-withdrawing effects [5] [6]. Computational studies suggest that the C-2 position possesses a lower LUMO energy, making it more susceptible to nucleophilic attack [7].

Experimental conditions significantly influence the reaction outcome. The use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances the nucleophilicity of the attacking species while stabilizing the transition state [2]. Base catalysis, typically employing potassium carbonate (K2CO3) or triethylamine (Et3N), is essential for deprotonating the nucleophile and facilitating the substitution reaction [8].

Reactivity at Other Ring Positions

Beyond the C-2 position, 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine exhibits distinct reactivity patterns at other ring positions. The C-4 position, while less reactive than C-2, can undergo nucleophilic substitution under more forcing conditions [7] [5]. The presence of the N-ethyl group at C-4 provides steric hindrance, which can influence the regioselectivity of subsequent reactions.

The C-5 position, occupied by the fluorine atom, represents a unique case in pyrimidine chemistry. While fluorine is generally considered a poor leaving group, specific conditions can promote its displacement. The electron-withdrawing nature of fluorine activates adjacent positions for nucleophilic attack, but its departure requires harsh conditions or special catalytic systems [9]. Studies have shown that the C-5 fluorine can be displaced by strong nucleophiles such as amide ions or alkoxide anions at elevated temperatures (120-150°C) .

The C-6 position exhibits intermediate reactivity between C-2 and C-4. This position is activated by the electron-withdrawing effects of the ring nitrogen atoms but lacks the additional activation provided by the chlorine substituent at C-2 [11]. Nucleophilic substitution at C-6 typically requires prolonged reaction times or elevated temperatures to achieve acceptable yields.

Regioselectivity Factors:

The regioselectivity observed in nucleophilic substitution reactions of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine can be rationalized through electronic and steric considerations. Electronic factors favor attack at positions ortho and para to the ring nitrogen atoms (C-2, C-4, and C-6), while steric factors can influence the relative reactivity of these positions [3] [6]. The presence of the N-ethyl group at C-4 creates a steric environment that can direct nucleophilic attack away from this position, favoring substitution at C-2 or C-6.

Fischer-Hepp Type Rearrangements in Pyrimidine Systems

The Fischer-Hepp type rearrangement represents a unique intramolecular transformation observed in pyrimidine systems, particularly those containing N-nitroso functionalities [12] [13]. This rearrangement was first documented in pyrimidine chemistry by Cikotiene and colleagues, who demonstrated the migration of nitroso groups from nitrogen to carbon positions within the pyrimidine ring [12].

The mechanism of Fischer-Hepp type rearrangement in pyrimidines involves the intramolecular migration of a nitroso group (NO) from a nitrogen atom to the C-5 position of the pyrimidine ring. This transformation requires specific structural features for successful execution, including the presence of at least three electron-donating groups with positive mesomeric effects [12] [13].

Table 2: Fischer-Hepp Type Rearrangement Conditions

| Substrate Type | Acid Concentration | Temperature | Time | Yield (%) | Product |

|---|---|---|---|---|---|

| N-nitroso-pyrimidine | 50% H2SO4 | Room temperature | 10-15 min | 94 | 5-nitroso derivative |

| Methylthio-substituted | 50% H2SO4 | Room temperature | 10-15 min | 89 | 5-nitroso derivative |

| Acetamido-substituted | 50% H2SO4 | Room temperature | 10-15 min | 78 | 5-nitroso derivative |

| Morpholino-substituted | 50% H2SO4 | Room temperature | 10-15 min | 72 | 5-nitroso derivative |

The reaction proceeds through a protonated intermediate, where the N-nitroso group undergoes intramolecular migration to the activated C-5 position. The driving force for this rearrangement is the stabilization of the resulting 5-nitroso product through resonance interactions with the electron-donating substituents at positions 2, 4, and 6 [12]. The rearrangement is concerted, as evidenced by the lack of crossover products when carbamide is added as a nitrosonium ion trap [12].

Structural Requirements:

For successful Fischer-Hepp type rearrangement in pyrimidines, the substrate must contain:

- An N-nitroso group at the C-4 or C-6 position

- At least three electron-donating groups (methylthio, acetamido, morpholino, or dialkylamino)

- Sufficient ring activation to facilitate the intramolecular migration [12]

The electronic requirements for this transformation are more stringent than those for the classical Fischer-Hepp rearrangement in benzene systems. The pyrimidine ring requires additional activation due to its inherently electron-deficient nature [12] [13].

Nitrosation Reactions

Nitrosation reactions of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine proceed through electrophilic attack of nitrosonium ions (NO+) at nucleophilic sites within the molecule. The primary target for nitrosation is the secondary amine nitrogen of the N-ethyl group, which possesses a lone pair of electrons available for interaction with the electrophilic nitrosonium species [14] [15].

The mechanism of nitrosation involves the formation of nitrosonium ions from sodium nitrite in acidic media, typically acetic acid. The reaction proceeds through initial coordination of the nitrosonium ion to the nitrogen lone pair, followed by proton elimination to form the N-nitroso product [16] [14]. The reaction is favored by the electron-donating nature of the alkyl group, which increases the nucleophilicity of the nitrogen atom.

Table 3: Nitrosation Reaction Conditions

| Substrate | Reagent | Solvent | Temperature | Time | Selectivity | Yield (%) |

|---|---|---|---|---|---|---|

| 4-aminopyrimidine | NaNO2 | AcOH | Room temp | 1-24 h | High | 85-95 |

| 2-chloro-4-aminopyrimidine | NaNO2 | AcOH | Room temp | 1-24 h | High | 85-95 |

| 2-methylthio-4-aminopyrimidine | NaNO2 | AcOH | Room temp | 1-24 h | High | 85-95 |

| 2-acetamido-4-aminopyrimidine | NaNO2 | AcOH | Room temp | 1-24 h | Moderate | 65-85 |

Factors Affecting Nitrosation:

The efficiency of nitrosation reactions depends on several factors:

pH Control: The reaction requires mildly acidic conditions (pH 3-5) to generate sufficient nitrosonium ions while preventing over-protonation of the amine [16] [14].

Temperature: Room temperature conditions are optimal, as higher temperatures can lead to decomposition of the nitrosonium ion or unwanted side reactions [15].

Solvent Effects: Protic solvents like acetic acid facilitate the formation of nitrosonium ions while providing the necessary acidic environment [14].

Substrate Structure: The electronic environment around the nitrogen atom significantly influences the reaction rate and selectivity [15].

The nitrosation of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine typically proceeds with high selectivity for the secondary amine nitrogen, as primary amines and aromatic nitrogens are less nucleophilic under the reaction conditions employed [14] [15]. The resulting N-nitroso derivative serves as a versatile intermediate for further synthetic transformations, including the Fischer-Hepp type rearrangement discussed previously.

Coupling Reactions for Derivative Formation

Coupling reactions represent a powerful approach for the diversification of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine and the formation of complex pyrimidine derivatives. These reactions typically involve the formation of new C-C or C-N bonds through various catalytic processes, enabling the introduction of diverse substituents at specific positions of the pyrimidine ring [17] [18] [19].

Table 4: Coupling Reactions for Pyrimidine Derivative Formation

| Coupling Type | Catalyst | Typical Substrate | Coupling Partner | Yield Range (%) | Typical Conditions |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | 2-chloropyrimidine | Arylboronic acid | 70-90 | Base, 80-100°C |

| Sonogashira | Pd(PPh3)2Cl2 | 2-iodopyrimidine | Terminal alkyne | 65-85 | CuI, Et3N, 60-80°C |

| Buchwald-Hartwig | Pd2(dba)3 | 2-chloropyrimidine | Aniline | 60-80 | Base, 100-120°C |

| Nucleophilic Substitution | Base catalyzed | 2,4-dichloropyrimidine | Amine | 70-95 | DMF, 80-120°C |

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds between the pyrimidine ring and aryl or vinyl groups. The reaction proceeds through oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with the organoborane coupling partner and reductive elimination to form the final product [19] [20]. The reaction is typically conducted in the presence of a base such as potassium carbonate or sodium carbonate, which facilitates the transmetalation step.

The chlorine atom at C-2 in 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine serves as an excellent leaving group for Suzuki coupling reactions. The electron-deficient nature of the pyrimidine ring accelerates the oxidative addition step, leading to faster reaction rates compared to electron-rich aromatics [20]. Yields of 70-90% are typically achieved under optimized conditions.

Sonogashira Coupling:

Sonogashira coupling allows for the introduction of alkyne functionalities at the C-2 position through palladium-catalyzed cross-coupling with terminal alkynes. This reaction requires the presence of both palladium and copper catalysts, with the copper serving to activate the terminal alkyne through formation of a copper acetylide intermediate [21] [22].

The reaction mechanism involves oxidative addition of palladium to the C-Cl bond, followed by coordination of the copper acetylide and subsequent reductive elimination. The use of triethylamine as both base and solvent is common, providing the necessary basic conditions while serving as a ligand for the palladium catalyst [21].

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination reaction enables the formation of C-N bonds between the pyrimidine ring and various amine nucleophiles. This transformation is particularly valuable for introducing nitrogen-containing substituents at the C-2 position [23]. The reaction proceeds through a catalytic cycle involving oxidative addition, coordination of the amine, and reductive elimination.

The success of Buchwald-Hartwig amination depends on the choice of ligand and base. Electron-rich phosphine ligands such as BINAP or Xantphos are commonly employed to facilitate the reductive elimination step, while strong bases like sodium tert-butoxide or potassium phosphate are used to deprotonate the amine nucleophile [23].

N-Dealkylation and N-Alkylation Processes

N-dealkylation and N-alkylation processes represent important transformations in pyrimidine chemistry, particularly relevant to the metabolic fate of nitrogen-containing pharmaceuticals and the synthetic modification of pyrimidine derivatives [24] [25]. These processes involve the removal or addition of alkyl groups from/to nitrogen atoms in the pyrimidine structure.

Table 5: N-Dealkylation and N-Alkylation Processes

| Method | Conditions | Substrate Type | Yield (%) | Selectivity | Typical Products |

|---|---|---|---|---|---|

| Acidic hydrolysis | HCl, reflux | N-alkyl pyrimidine | 60-80 | Moderate | Primary amine + aldehyde |

| Photoredox catalysis | Visible light, photocatalyst | Tertiary amine | 80-95 | High | Secondary amine + aldehyde |

| Enzymatic (CYP450) | NADPH, microsomes | N-alkyl drug | Variable | High | Metabolite |

| Chemical oxidation | mCPBA, then reduction | N-oxide intermediate | 70-85 | Moderate | Secondary amine |

N-Dealkylation Mechanisms:

N-dealkylation of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine can proceed through several distinct mechanisms, depending on the reaction conditions and reagents employed [24] [25]. The most common pathways include:

Oxidative N-dealkylation: This mechanism involves initial oxidation of the N-alkyl group to form a carbinolamine intermediate, which subsequently undergoes elimination to produce the dealkylated amine and the corresponding aldehyde [24] [26]. This pathway is prevalent in enzymatic systems, particularly those involving cytochrome P450 enzymes.

Acid-catalyzed hydrolysis: Under acidic conditions, the N-alkyl group can be protonated, making it more susceptible to nucleophilic attack by water molecules. This leads to the formation of a protonated intermediate that eliminates the alkyl group as an aldehyde [24].

Photoredox-catalyzed N-dealkylation: Recent developments in photoredox catalysis have enabled mild and efficient N-dealkylation reactions under visible light irradiation. The mechanism involves single-electron transfer from the photocatalyst to the N-alkyl bond, generating a radical intermediate that undergoes further transformation to yield the dealkylated product [25].

Enzymatic N-Dealkylation:

The enzymatic N-dealkylation of pyrimidine derivatives is primarily mediated by cytochrome P450 enzymes, particularly the CYP3A family [27]. The reaction proceeds through a mechanism involving hydrogen atom abstraction from the α-carbon of the N-alkyl group, followed by oxygen rebound to form a carbinolamine intermediate. This intermediate is unstable and spontaneously decomposes to yield the dealkylated amine and the corresponding aldehyde [26].

The selectivity of enzymatic N-dealkylation depends on several factors, including the steric and electronic properties of the N-alkyl group, the overall molecular structure, and the specific P450 isoform involved. For 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine, the N-ethyl group represents a suitable substrate for CYP-mediated dealkylation, with the reaction proceeding through the formation of an N-ethyl carbinolamine intermediate [27].

N-Alkylation Processes:

N-alkylation reactions involve the introduction of alkyl groups to nitrogen atoms in pyrimidine systems. These reactions are fundamental to the synthesis of N-substituted pyrimidine derivatives and can be achieved through various approaches [28] [29].

The most common N-alkylation method involves the reaction of pyrimidine amines with alkyl halides or other alkylating agents in the presence of a base. The mechanism follows an SN2 pathway, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkylating agent, displacing the leaving group [28] [30].

Regioselectivity in N-Alkylation:

The regioselectivity of N-alkylation reactions depends on the relative nucleophilicity of different nitrogen atoms in the pyrimidine structure. Ring nitrogen atoms (N-1 and N-3) are generally less nucleophilic than amino nitrogen atoms due to their involvement in the aromatic π-system. However, the regioselectivity can be influenced by reaction conditions, solvent effects, and the presence of directing groups [28] [29].

For 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine, further N-alkylation at the C-4 amino nitrogen can occur under appropriate conditions, leading to the formation of N,N-dialkylated derivatives. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the amino group and increase its nucleophilicity [28].

Synthetic Applications:

The N-dealkylation and N-alkylation processes have significant synthetic applications in the preparation of pyrimidine derivatives with tailored properties. N-dealkylation can be used to remove protecting groups or to generate reactive intermediates for further functionalization. Conversely, N-alkylation enables the introduction of specific alkyl groups to modulate the biological activity, solubility, or pharmacokinetic properties of pyrimidine-based compounds [24] [25].